1-(2-Furyl)-2-pyridin-4-ylethanone

Descripción general

Descripción

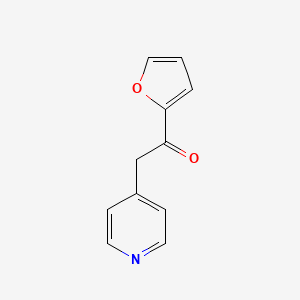

1-(2-Furyl)-2-pyridin-4-ylethanone is an organic compound that features a furan ring and a pyridine ring connected by an ethanone bridge

Mecanismo De Acción

Target of Action

Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase .

Mode of Action

It’s worth noting that similar compounds, such as nitrofurans, interact with their targets and cause changes at the molecular level .

Biochemical Pathways

For instance, nitrofurans have been found to interact with aldose reductase, a key enzyme in the polyol pathway .

Pharmacokinetics

For instance, the compound “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to have certain pharmacokinetic properties .

Result of Action

For instance, YC-1, a compound containing a furyl group, has been found to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cyclic guanosine monophosphate (cGMP) levels .

Action Environment

It’s worth noting that environmental mutagens can be trapped as adducts by dna components, which could potentially influence the action of compounds like 1-(2-furyl)-2-pyridin-4-ylethanone .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

Some studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound may change over time, potentially involving issues related to the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is likely that the effects of this compound may vary with different dosages, potentially involving threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is likely that this compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It is likely that this compound is localized to specific compartments or organelles within the cell, potentially involving targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furyl)-2-pyridin-4-ylethanone typically involves the reaction of 2-furylcarbinol with 4-pyridinecarboxaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanone bridge between the furan and pyridine rings. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the mixture being heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Furyl)-2-pyridin-4-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group.

Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

1-(2-Furyl)-2-pyridin-4-ylethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes

Comparación Con Compuestos Similares

Similar Compounds

Furfural: A related compound with a furan ring and an aldehyde group.

2-Acetylfuran: Similar in structure but with an acetyl group instead of a pyridine ring.

Pyridine-4-carboxaldehyde: Contains a pyridine ring with an aldehyde group

Uniqueness

1-(2-Furyl)-2-pyridin-4-ylethanone is unique due to its combination of a furan and pyridine ring connected by an ethanone bridge.

Actividad Biológica

1-(2-Furyl)-2-pyridin-4-ylethanone, also known as furylpyridinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H9NO

- CAS Number : 6576-07-4

The compound features a furan ring attached to a pyridine moiety via an ethanone linkage, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In a recent study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for significant inhibition was found to be around 50 µM .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

- Receptor Modulation : It modulates receptors associated with inflammation and cancer progression, thereby altering downstream signaling cascades.

- Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various derivatives of furylpyridinone, researchers identified several compounds with enhanced antimicrobial activity compared to the parent compound. Notably, modifications at the pyridine ring significantly improved potency against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the anticancer effects on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Propiedades

IUPAC Name |

1-(furan-2-yl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSYGQZXBWJMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.